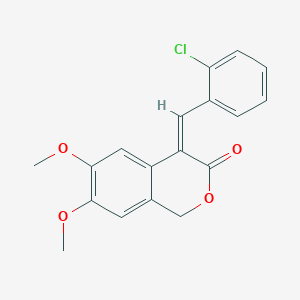
(4Z)-4-(2-chlorobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the isochromenone family, characterized by its fused benzene and chromenone rings.
- Its systematic name is N’-[(2-chlorophenyl)methylene]benzohydrazide .
- The (4Z) in the name indicates the cis configuration of the double bond.
- The compound’s molecular formula is C₁₄H₁₁ClN₂O , and its molecular weight is approximately 258.71 g/mol .
- It exhibits interesting biological properties and has applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves condensation reactions between and .
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or acetic acid).
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research explores its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with cellular targets, affecting enzymes, receptors, or signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of a chromenone core, chlorobenzylidene moiety, and dimethoxy substituents makes it distinctive.
Similar Compounds: Other related compounds include , , and .
Remember that this compound’s detailed biological effects and specific targets would require further investigation.
Properties
Molecular Formula |
C18H15ClO4 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one |
InChI |
InChI=1S/C18H15ClO4/c1-21-16-8-12-10-23-18(20)14(13(12)9-17(16)22-2)7-11-5-3-4-6-15(11)19/h3-9H,10H2,1-2H3/b14-7- |
InChI Key |
HVZBKVDQMZNCGK-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=CC=C3Cl)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11141822.png)
![methyl (2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxobutanoate](/img/structure/B11141829.png)
![[2-(Isobutylamino)-1,3-thiazol-4-yl]{4-[2-(4-pyridyl)ethyl]piperazino}methanone](/img/structure/B11141830.png)
![N-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11141834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B11141835.png)
![3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11141847.png)
![6-[(2-methylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11141850.png)
![4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B11141869.png)
![methyl 4-({7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B11141876.png)
![N~1~-isobutyl-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11141877.png)
![(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11141884.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141888.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11141902.png)
